Methyl 2-methyl-3-furyl disulfide

Descripción

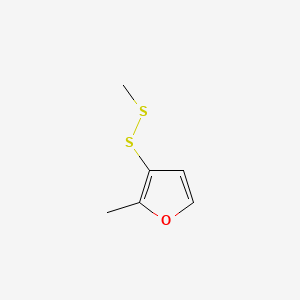

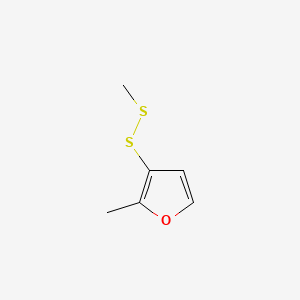

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-3-(methyldisulfanyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUTWBWLFKSTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047704 | |

| Record name | Methyl 2-methyl-3-furyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; roast meat aroma | |

| Record name | Methyl 2-methyl-3-furyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

213.00 to 217.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-3-(methyldithio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |

| Record name | Methyl 2-methyl-3-furyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.203-1.208 | |

| Record name | Methyl 2-methyl-3-furyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65505-17-1 | |

| Record name | 2-Methyl-3-(methyldithio)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65505-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-3-furyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methyl-3-furyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(methyldithio)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-METHYL-3-FURYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1VSC778G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-(methyldithio)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methyl-3-furyl disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-furyl disulfide is a volatile organosulfur compound that plays a significant role in the flavor and aroma profile of a variety of cooked foods, most notably meat.[1] Its potent, sulfurous, and meaty aroma makes it a valuable ingredient in the flavor and fragrance industry.[1][2] Beyond its sensory characteristics, recent research has unveiled its potential biological activities, including antimicrobial and anticancer properties, sparking interest in its application in food preservation and as a potential therapeutic agent.[3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, natural occurrence, and biological activities, presented for a technical audience.

Chemical and Physical Properties

This compound is a clear yellow liquid with a strong, characteristic odor.[4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Identifiers | ||

| CAS Number | 65505-17-1 | [1][4][5][6] |

| IUPAC Name | 2-methyl-3-(methyldisulfanyl)furan | [6] |

| Synonyms | 2-Methyl-3-(methyldithio)furan, FEMA 3573 | [6] |

| Molecular Formula | C6H8OS2 | [6] |

| Molecular Weight | 160.26 g/mol | [1] |

| InChI | InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3 | [6] |

| InChIKey | SRUTWBWLFKSTIS-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC1=C(C=CO1)SSC | [6] |

| Physical Properties | ||

| Boiling Point | 210 °C (lit.) | [1] |

| Density | 1.163 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5600 (lit.) | |

| Flash Point | 84.4 °C (183.9 °F) - closed cup | |

| Solubility | Insoluble in water, soluble in organic solvents and oils. | [6] |

Organoleptic Properties

The distinct aroma and flavor profile of this compound is a key aspect of its utility. It is characterized by a potent sulfurous and meaty aroma, with notes often described as roasted, brothy, and reminiscent of cooked beef or onion.[1][2]

Table 2: Organoleptic Profile of this compound

| Property | Description | Source |

| Odor | Sulfurous, meaty, vegetable, onion, roasted beefy. | [2] |

| Flavor | Sulfurous, meaty, vegetable, brothy, savory, metallic. | [2] |

| FEMA Flavor Profile | Cooked Meat, Nut, Thiamin. | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

Table 3: NMR Spectroscopic Data for this compound (in CDCl3)

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | 7.28, 6.43, 2.44, 2.39 |

| ¹³C NMR | 155.75, 140.85, 114.52, 112.95, 22.84, 11.92 |

Source: PubChem CID 47649[6]

Synthesis and Experimental Protocols

A proposed synthesis could involve the reaction of 2-methyl-3-furanthiol (B142662) with a methylating agent that can introduce a disulfide bond, such as methyl methanethiosulfonate (B1239399) or by reaction with dimethyl disulfide under conditions that promote disulfide exchange.

A related synthesis for bis(2-methyl-3-furyl) disulfide has been described, which involves the oxidation of 2-methyl-3-furanthiol.[7] This provides a basis for a potential experimental approach.

Hypothetical Experimental Protocol for the Synthesis of this compound:

-

Reaction: The synthesis could proceed via the reaction of 2-methyl-3-furanthiol with dimethyl disulfide. This thiol-disulfide exchange reaction would likely require a catalyst, such as a base, to facilitate the formation of the thiolate anion, which is the active nucleophile.

-

Reaction Scheme: 2-methyl-3-furanthiol + CH₃SSCH₃ ⇌ this compound + CH₃SH

-

-

Procedure:

-

To a solution of 2-methyl-3-furanthiol in an appropriate aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane), a molar equivalent of dimethyl disulfide would be added.

-

A catalytic amount of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) would be added to initiate the reaction.

-

The reaction mixture would be stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material and the formation of the product.

-

Upon completion, the reaction would be quenched with water, and the organic layer separated.

-

The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

-

The crude product would then be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.

-

Note: This is a proposed protocol and would require experimental optimization.

Natural Occurrence and Applications

This compound is a naturally occurring compound formed during the thermal processing of food. It has been identified in a variety of cooked foods, including:

-

Cooked beef and tea

-

A key odorant in green kohlrabi

-

Contributes to the aroma of certain fermented sausages

Its potent flavor profile makes it a widely used flavoring agent in the food industry.[1] Applications include:[1]

-

Savory Flavoring: Used to impart beef, chicken, pork, and grilled-meat notes.

-

Snack Foods: Incorporated into seasonings for chips, extruded snacks, and popcorn.

-

Processed Foods: Enhances the flavor of instant noodles, soups, bouillons, sauces, marinades, and gravies.

-

Plant-Based Meats: Used to create a more realistic meaty flavor in vegan and vegetarian products.

Biological Activities and Signaling Pathways

Emerging research has highlighted the potential of this compound and related compounds to exhibit biological activity.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties.[3] One of the proposed mechanisms is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor production. Specifically, it has been shown to inhibit the expression of the luxI gene in Hafnia alvei.[3] The luxI gene encodes for the synthase of N-acyl-homoserine lactones (AHLs), which are signaling molecules in Gram-negative bacteria. By inhibiting luxI, this compound disrupts this signaling pathway, thereby impeding the bacteria's ability to form biofilms and cause spoilage.[8][9]

Anticancer Activity

Studies have indicated that this compound and related furan (B31954) disulfides possess anticancer properties.[3] Research on human leukemia Jurkat cells suggests that these compounds can induce apoptosis (programmed cell death).[3] The proposed mechanism involves the induction of DNA breakage, the production of reactive oxygen species (ROS), and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3]

References

- 1. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Maillard Reaction Products Derived from Cysteine on the Formation of Dimethyl Disulfide and Dimethyl Trisulfide during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04207F [pubs.rsc.org]

- 4. Frontiers | Quorum Sensing-Mediated and Growth Phase-Dependent Regulation of Metabolic Pathways in Hafnia alvei H4 [frontiersin.org]

- 5. AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quorum Sensing-Mediated and Growth Phase-Dependent Regulation of Metabolic Pathways in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]

- 8. The Phase-Dependent Regulation of Lux-Type Genes on the Spoilage Characteristics of Hafnia alvei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-methyl-3-furyl disulfide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-furyl disulfide is a volatile organosulfur compound that plays a significant role in the flavor and aroma profile of various cooked foods, particularly meat.[1][2] Its characteristic roasted and meaty aroma makes it a valuable compound in the food and flavor industry.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₆H₈OS₂, is characterized by a furan (B31954) ring substituted with a methyl group at the 2-position and a methyl disulfide group at the 3-position.[3] The IUPAC name for this compound is 2-methyl-3-(methyldisulfanyl)furan.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₈OS₂ | [3] |

| IUPAC Name | 2-methyl-3-(methyldisulfanyl)furan | [3] |

| CAS Number | 65505-17-1 | [3] |

| Molecular Weight | 160.26 g/mol | [3] |

| Appearance | Clear yellow liquid | [2] |

| Odor | Roast meat | [2][3] |

| Boiling Point | 210 °C (lit.) | [2] |

| Density | 1.163 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5600 (lit.) | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.28 (d, J=1.9 Hz, 1H), 6.43 (d, J=1.9 Hz, 1H), 2.44 (s, 3H), 2.39 (s, 3H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.75, 140.85, 114.52, 112.95, 22.84, 11.92 | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the S-methylation of the corresponding thiol, 2-methyl-3-furanthiol. This precursor is a key intermediate and its synthesis is a critical first step.

Synthesis of the Precursor: 2-Methyl-3-furanthiol

2-Methyl-3-furanthiol is a potent aroma compound found in cooked meat and is often formed through the Maillard reaction between pentoses and cysteine during heating.[1][4] For laboratory and industrial-scale synthesis, several methods have been developed. A common approach involves the reaction of 2-methylfuran (B129897) with a sulfurizing agent.

The following diagram illustrates a generalized workflow for the synthesis of this compound, starting from the precursor 2-methyl-3-furanthiol.

Caption: Synthetic workflow for this compound.

Experimental Protocol for the Synthesis of this compound

The following protocol is based on a patented method for the preparation of 2-methyl-3-methylthiofuran, which is structurally very similar and employs the same reactive intermediate.[5] This procedure has been adapted for the synthesis of the target disulfide.

Materials:

-

2-methyl-3-furanthiol

-

Dimethyl sulfate

-

Sodium hydroxide

-

Distilled water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

10% Sulfuric acid

Equipment:

-

1000 mL four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 30 g of sodium hydroxide in 580 mL of distilled water.

-

Addition of Thiol: To the sodium hydroxide solution, add 57 g of 2-methyl-3-furanthiol.

-

Cooling and Methylation: Cool the mixture to -10 °C with stirring under a nitrogen atmosphere. Slowly add 48 mL of dimethyl sulfate from the dropping funnel while maintaining the temperature at -10 °C.

-

Reaction: After the addition is complete, continue stirring at -10 °C for 1 hour. Then, warm the reaction mixture to 60 °C and stir for an additional hour.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture to a slightly acidic pH with 10% sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to yield the final product. The reported yield for a similar reaction is approximately 82%.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and a viable synthetic route for this compound. The provided data and experimental protocol offer a solid foundation for researchers and scientists working with this important flavor compound. Further research into optimizing the synthesis and exploring the biological activities of this and related furan disulfides could open new avenues for its application beyond the flavor industry, potentially in the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 65505-17-1 [chemicalbook.com]

- 3. This compound | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]

- 5. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]

The Genesis of Meaty Aromas: A Technical Guide to the Formation of Methyl 2-Methyl-3-Furyl Disulfide and Related Compounds in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process is responsible for the desirable color and aroma of a vast array of cooked foods. Among the myriad of flavor compounds generated, sulfur-containing molecules often play a pivotal role in defining the characteristic "meaty" aroma. This technical guide provides an in-depth exploration of the formation pathways of key sulfur-containing furan (B31954) derivatives, with a particular focus on the compounds often referred to as "Methyl 2-methyl-3-furyl disulfide" and its closely related structures, which are potent contributors to the savory notes of cooked meat.

Unraveling the Identity of "this compound"

Initial investigations into the meaty aroma profile often use the term "this compound." However, a deeper dive into the literature reveals that this name can be ambiguous and often refers to two distinct, yet related, potent aroma compounds:

-

Bis(2-methyl-3-furyl) disulfide: A symmetrical disulfide formed from the oxidation of two molecules of 2-methyl-3-furanthiol (B142662).

-

2-Methyl-3-(methylthio)furan (B1580562): A sulfide (B99878) formed by the methylation of 2-methyl-3-furanthiol.

This guide will address the formation pathways of both of these important flavor compounds, which are central to the development of meaty and savory aromas.

Core Formation Pathways in the Maillard Reaction

The journey to these complex sulfur compounds begins with the foundational steps of the Maillard reaction, leading to the formation of a critical precursor: 2-methyl-3-furanthiol (MFT) .

Formation of the Precursor: 2-Methyl-3-furanthiol (MFT)

The formation of MFT is a multi-step process involving intermediates from both sugar degradation and amino acid degradation.

Primary Pathway from Pentoses and Cysteine:

-

Sugar Degradation: Pentoses, such as ribose, undergo dehydration and fragmentation during the Maillard reaction to form key furanone intermediates, most notably 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) .

-

Amino Acid Degradation and Hydrogen Sulfide Production: The sulfur-containing amino acid cysteine undergoes Strecker degradation, a process that releases hydrogen sulfide (H₂S), ammonia, and aldehydes.

-

Reaction of Intermediates: The generated hydrogen sulfide then reacts with the furanone intermediate. This reaction involves the replacement of the hydroxyl group on the furanone ring with a thiol group, leading to the formation of 2-methyl-3-furanthiol.

Alternative Pathway from Thiamine (B1217682) (Vitamin B1):

Thiamine, naturally present in many food products, can also serve as a potent precursor to MFT through thermal degradation. This pathway involves the cleavage of the thiamine molecule to yield intermediates that can cyclize and react to form MFT.

The following diagram illustrates the primary formation pathway of 2-methyl-3-furanthiol from ribose and cysteine.

Formation of Bis(2-methyl-3-furyl) disulfide

Once 2-methyl-3-furanthiol is formed, it is susceptible to oxidation. This oxidation reaction leads to the coupling of two MFT molecules to form the symmetrical disulfide, bis(2-methyl-3-furyl) disulfide . This compound is a significant contributor to the roasty and meaty aroma profile.

The formation is a straightforward oxidation process:

2 MFT + [O] → Bis(2-methyl-3-furyl) disulfide + H₂O

This oxidation can occur readily in the presence of oxygen during the cooking process.

The logical relationship is depicted in the following diagram:

Formation of 2-Methyl-3-(methylthio)furan

The formation of the methylated sulfide, 2-methyl-3-(methylthio)furan , introduces another layer of complexity, requiring a methyl group donor. The primary source of this methyl group in the Maillard reaction is the amino acid methionine .

-

Methionine Degradation: Methionine undergoes Strecker degradation to produce methanethiol (B179389) (CH₃SH) , a highly volatile and odorous compound.

-

Methylation of MFT: The newly formed methanethiol can then react with 2-methyl-3-furanthiol. This reaction can proceed through a radical mechanism or other pathways to form 2-methyl-3-(methylthio)furan. It has been suggested that the interaction between MFT and methanethiol is a key step in the formation of this methylated sulfide.[1]

The proposed pathway is visualized in the diagram below:

Quantitative Data from Model Systems

| Precursors | Reaction Conditions | Product(s) | Yield (µmol/mol of precursor) | Reference |

| Sugars + Amino Acids | Roasting conditions (closed systems) | Furan | up to 330 | [2][3] |

| Sugars + Amino Acids | Roasting conditions (closed systems) | 2-Methylfuran | up to 260 | [2][3] |

| Sugars + Amino Acids | Pressure cooking conditions | Furan/2-Methylfuran | generally < 20 | [2][3] |

| 2-Furaldehyde | Pressure cooking conditions | Furan | 70-100 | [2][3] |

These data indicate that roasting conditions significantly favor the formation of the furan precursors necessary for the subsequent generation of the target disulfide compounds.

Experimental Protocols

Investigating the formation of these volatile sulfur compounds requires precise experimental design and sensitive analytical techniques. The following provides a general methodology for a model Maillard reaction experiment and the subsequent analysis.

Model Maillard Reaction Protocol

Objective: To generate and analyze the formation of bis(2-methyl-3-furyl) disulfide and 2-methyl-3-(methylthio)furan in a controlled Maillard reaction model system.

Materials:

-

Amino Acids: L-cysteine, L-methionine

-

Reducing Sugar: D-ribose

-

Buffer: Phosphate (B84403) buffer (e.g., 0.1 M, pH 5-7)

-

Solvent for extraction: Dichloromethane (CH₂Cl₂)

-

Internal Standard: (e.g., 2,4,6-trimethylpyridine)

-

Reaction Vessels: Sealed glass vials or a high-pressure reactor

Procedure:

-

Reactant Preparation: Prepare equimolar solutions of the amino acids and ribose in the phosphate buffer. For example, a 0.1 M solution of each reactant.

-

Reaction Setup: In a sealed vial, combine the solutions of cysteine, methionine, and ribose. A typical ratio would be 1:1:1.

-

Heating: Place the sealed vials in a heating block or oven at a controlled temperature, for example, 120-180°C. The reaction time can vary from 20 minutes to several hours.

-

Cooling and Extraction: After the designated reaction time, immediately cool the vials in an ice bath to stop the reaction. Add a known amount of internal standard and the extraction solvent (dichloromethane).

-

Extraction: Vigorously shake the vials to extract the volatile compounds into the organic layer.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. The extract can be carefully concentrated under a gentle stream of nitrogen if necessary.

Headspace Solid-Phase Microextraction (HS-SPME) Workflow

For a solventless approach, HS-SPME is a powerful technique for trapping volatile compounds from the headspace of the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer is essential for the separation and identification of the volatile compounds.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 5-10°C/minute.

-

Final hold: Hold at 250°C for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

Compound Identification: Identification of the target compounds is achieved by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The formation of "this compound" and its related compounds, bis(2-methyl-3-furyl) disulfide and 2-methyl-3-(methylthio)furan, is a complex process deeply embedded in the Maillard reaction. The key to their formation lies in the generation of the pivotal intermediate, 2-methyl-3-furanthiol, from the reaction of sugar degradation products with hydrogen sulfide from cysteine. Subsequent oxidation or methylation, the latter involving methionine-derived methanethiol, leads to the final potent aroma compounds. Understanding these formation pathways is crucial for food scientists and flavor chemists aiming to control and optimize the generation of desirable meaty and savory aromas in food products. Further research focusing on the quantitative aspects and the precise reaction kinetics will undoubtedly provide even greater control over the intricate art of flavor creation.

References

A Technical Guide to the Thermal Degradation of Thiamine and the Formation of Methyl 2-methyl-3-furyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (B1217682) (Vitamin B1) is a heat-labile essential nutrient, the degradation of which can lead to significant nutritional loss and the formation of potent aroma compounds. This technical guide provides an in-depth overview of the thermal degradation pathways of thiamine, with a specific focus on the formation of the flavor compound Methyl 2-methyl-3-furyl disulfide. This document consolidates quantitative data on thiamine degradation kinetics, details relevant experimental protocols for analysis, and illustrates the key chemical transformations using signaling pathway diagrams. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of food science, analytical chemistry, and drug development who are investigating the stability of thiamine and the generation of its degradation products.

Introduction

The thermal processing of foods, pharmaceuticals, and other biological materials is a critical step that can significantly impact their chemical composition and nutritional value. Thiamine, an essential water-soluble vitamin, is particularly susceptible to heat-induced degradation. The breakdown of thiamine not only diminishes the nutritional quality of the product but also gives rise to a complex array of volatile and non-volatile compounds, some of which possess potent sensory properties.

Among the numerous degradation products, sulfur-containing compounds are of particular interest due to their low odor thresholds and characteristic meaty and savory aromas. A key intermediate in the thermal degradation of thiamine is 2-methyl-3-furanthiol (B142662) (MFT), which is known for its intense meaty aroma. MFT can undergo further reactions, including oxidation to form bis(2-methyl-3-furyl) disulfide or reaction with methyl donors to form the unsymmetrical disulfide, this compound. Understanding the mechanisms and kinetics of these reactions is crucial for controlling flavor formation and preserving the nutritional integrity of thermally processed products.

Thermal Degradation of Thiamine: Kinetics and Influencing Factors

The thermal degradation of thiamine generally follows pseudo-first-order kinetics. The rate of degradation is influenced by a multitude of factors, including temperature, pH, water activity, and the presence of metal ions and other food components.

Quantitative Data on Thiamine Degradation

The following tables summarize quantitative data on the degradation of thiamine under various conditions, as reported in the scientific literature.

Table 1: Pseudo-First-Order Rate Constants (k) for Thiamine Degradation in Buffer Solutions

| Temperature (°C) | pH | Buffer System | Buffer Concentration (M) | Rate Constant (k) (week⁻¹) | Reference |

| 25 | 4 | Phosphate | 0.1 | 0.00133 | [1] |

| 25 | 7 | Phosphate | 0.1 | 0.035 | [1] |

| 25 | 4 | Citrate | 0.1 | 0.0023 | [1] |

| 25 | 7 | Citrate | 0.1 | 0.019 | [1] |

Table 2: Activation Energies (Ea) for Thiamine Degradation in Solution

| pH | Initial Concentration (mg/mL) | Salt Form | Activation Energy (Ea) (kcal/mol) | Reference |

| 3 | 1 | Thiamine Mononitrate (TMN) | 27 | [2][3] |

| 3 | 20 | Thiamine Mononitrate (TMN) | 21 | [2][3] |

| 6 | 1 | Thiamine Mononitrate (TMN) | 21 | [2][3] |

| 6 | 20 | Thiamine Mononitrate (TMN) | 18 | [2][3] |

| - | 27 | Thiamine Chloride Hydrochloride (TClHCl) | 21-32 | [4] |

| - | 27 | Thiamine Mononitrate (TMN) | 21-25 | [4] |

Table 3: Influence of Metal Ions on Thiamine Degradation in Aqueous Solution after 7 Days

| Temperature (°C) | Metal Chloride | Concentration (mg/L) | Thiamine Loss (%) | Reference |

| 25 | CuCl | 50 | 36.00 | [5] |

| 25 | FeCl₃ | 50 | 21.66 | [5] |

| 40 | FeCl₂ | 50 | 40.24 | [5] |

| 40 | FeCl₃ | 50 | 8.52 | [5] |

| 55 | CuCl | 50 | 38.06 | [5] |

| 55 | FeCl₃ | 50 | 4.02 | [5] |

Formation of 2-Methyl-3-furanthiol (MFT) and this compound

The thermal degradation of thiamine proceeds through a series of complex reactions, leading to the cleavage of the molecule and the formation of various volatile compounds. A critical pathway involves the formation of 2-methyl-3-furanthiol (MFT), a potent meaty aroma compound.

Signaling Pathway for MFT Formation

The formation of MFT from thiamine involves the cleavage of the thiamine molecule, followed by cyclization and other transformations. The following diagram illustrates the proposed pathway.

Caption: Proposed pathway for the formation of 2-methyl-3-furanthiol (MFT) from thiamine.

Formation of this compound

This compound is an unsymmetrical disulfide that can be formed from the reaction of 2-methyl-3-furanthiol (MFT) with a methylthiol radical or other methyl donors. While its presence has been identified in various food products, quantitative data on its formation directly from thiamine is limited in the current literature. The likely pathway involves the initial formation of MFT, followed by a subsequent reaction.

Caption: General pathway for the formation of this compound from MFT.

Experimental Protocols

Accurate quantification of thiamine and its degradation products is essential for understanding the kinetics and mechanisms of their formation. The following sections detail common experimental protocols used in these analyses.

Quantification of Thiamine by High-Performance Liquid Chromatography (HPLC)

This method is widely used for the analysis of thiamine in various matrices.

-

Sample Preparation (Food Samples):

-

Homogenize 5 g of the sample in 60 mL of 0.1 N HCl.

-

Heat the mixture at 100°C for 1 hour.

-

Cool the mixture and adjust the pH to 4.0-4.5 with 2.5 M sodium acetate (B1210297) solution.

-

For total thiamine analysis, perform enzymatic hydrolysis by adding a suitable enzyme (e.g., Taka-diastase) and incubating.

-

Precipitate proteins by adding trichloroacetic acid (TCA) and heating.

-

Adjust the final pH and volume, then filter the solution through a 0.45 µm filter before injection.[6]

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[7]

-

Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.8) and an organic solvent (e.g., acetonitrile).[7]

-

Flow Rate: Typically 1 mL/min.[7]

-

Detection: UV detection at approximately 254 nm.[7] For enhanced sensitivity and specificity, post-column derivatization to form the fluorescent thiochrome (B1210408) followed by fluorescence detection (excitation ~365 nm, emission ~435 nm) is often employed.

-

Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and quantification of volatile degradation products like MFT and this compound.

-

Sample Preparation (Headspace Analysis):

-

Place the sample in a sealed vial.

-

Heat the vial at a specific temperature (e.g., 80°C) for a defined time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Use a solid-phase microextraction (SPME) fiber to adsorb the volatile compounds from the headspace.

-

Desorb the analytes from the SPME fiber in the hot GC inlet.

-

-

GC-MS System and Conditions:

-

GC Column: A capillary column with a suitable stationary phase for separating volatile sulfur compounds (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used to separate compounds with a wide range of boiling points. For example, start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of target compounds.

-

Logical Workflow for Thiamine Degradation and Analysis

The following diagram illustrates the logical workflow from thiamine degradation to the analysis of its products.

Caption: A logical workflow for studying thiamine degradation and analyzing its products.

Conclusion

The thermal degradation of thiamine is a complex process that is highly dependent on various factors. While the formation of 2-methyl-3-furanthiol (MFT) as a key degradation product is well-established, the subsequent formation of this compound is less quantitatively understood. This guide has provided a comprehensive overview of the available knowledge, including quantitative data on thiamine degradation, detailed experimental protocols for analysis, and visual representations of the key chemical pathways. Further research is needed to elucidate the precise kinetics and yields of this compound formation from thiamine under various processing conditions. The methodologies and information presented herein provide a solid foundation for researchers and professionals to build upon in their investigations into thiamine stability and flavor chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Factors influencing on the formation of dimethyl disulfide and dimethyl trisulfide in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl-2-Methyl-3-Furyl Disulfide – Sulfurous roasted (ultra-trace) [myskinrecipes.com]

- 6. GSRS [precision.fda.gov]

- 7. open.clemson.edu [open.clemson.edu]

Olfactory Perception of Methyl 2-methyl-3-furyl disulfide in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-3-furyl disulfide is a potent, sulfur-containing furan (B31954) derivative that plays a significant role in the characteristic aroma of many cooked and processed foods. Its powerful meaty, roasted, and slightly sulfurous aroma profile makes it a key compound in the flavor industry. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's olfactory perception, its formation in food, and the analytical methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the complex chemistry of food flavor and the mechanisms of olfaction.

Introduction

This compound (CAS No. 65505-17-1), also known as 2-methyl-3-furylmethyl disulfide, is a highly impactful aroma compound valued for its ability to impart savory, meaty notes to a wide range of food products.[1][2] Its presence is crucial in creating the authentic flavor profiles of cooked meats, and it is also found in other thermally processed foods such as tea, coffee, and chocolate.[3] The compound is formed primarily through the Maillard reaction and the thermal degradation of thiamine (B1217682), both common occurrences during the cooking process.[4] Understanding the formation, perception, and analysis of this potent odorant is essential for food scientists aiming to control and enhance desirable flavors, as well as for researchers investigating the mechanisms of olfactory reception.

Chemical and Olfactory Properties

This compound is characterized by a very low odor threshold, meaning even minute quantities can have a significant impact on the overall aroma of a food product. While specific, peer-reviewed quantitative odor threshold values in various matrices remain to be definitively established in the literature, its high potency is widely acknowledged in the flavor industry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 65505-17-1 | [2] |

| Alternate Name | 2-methyl-3-furylmethyl disulfide | [2] |

| Molecular Formula | C6H8OS2 | [5] |

| Molecular Weight | 160.26 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor Profile | Meaty, roasted, sulfurous, brothy | [2][6] |

| Boiling Point | 280 °C | [6] |

| Density | 1.211 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.576 | [6] |

Table 2: Reported Natural Occurrence and Aroma Contribution of this compound and its Analogs

| Food Product | Compound Identified | Reported Aroma Contribution | Reference(s) |

| Cooked Beef | This compound, Bis(2-methyl-3-furyl) disulfide | Meaty, roasted, aged beef | [3] |

| Cooked Ham | This compound, Bis(2-methyl-3-furyl) disulfide | Meaty, cooked ham | [7] |

| Tea | This compound | - | |

| Coffee | This compound | Savory aspects | [3] |

| Chocolate | This compound | Savory aspects | [3] |

| Fermented Sausages | This compound | Meaty | |

| Kohlrabi (cooked) | This compound | Key odorant |

Formation Pathways

The generation of this compound in food is intrinsically linked to thermal processing. The primary pathways for its formation are the Maillard reaction and the degradation of thiamine (Vitamin B1).

Maillard Reaction

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a major source of flavor compounds in cooked food. The formation of 2-methyl-3-furanthiol (B142662), a key precursor to this compound, occurs through this pathway, particularly involving the reaction of cysteine with pentoses like ribose.

Thiamine Degradation

Thiamine is thermally labile and its degradation during cooking is another significant route to the formation of 2-methyl-3-furanthiol and its subsequent disulfide.

Experimental Protocols

The analysis of potent, trace-level aroma compounds like this compound requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) and olfactometry (GC-O) are the primary methods employed.

Sample Preparation

A critical first step is the efficient extraction of the volatile disulfide from the complex food matrix. Solid-phase microextraction (SPME) is a commonly used solvent-free technique.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Homogenize the food sample. Weigh a precise amount into a headspace vial. The addition of a saturated salt solution can be used to increase the volatility of the analytes.

-

Incubation: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption: Retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Olfactometry (GC-O) and Mass Spectrometry (GC-MS) Analysis

GC-O allows for the sensory detection of odor-active compounds as they elute from the GC column, while GC-MS provides structural identification.

Exemplary GC-MS/O Parameters (General for Sulfur Compounds in Food):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port.

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column (e.g., DB-WAX) is often used for flavor analysis.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A starting temperature of around 40°C, held for a few minutes, followed by a ramp (e.g., 5°C/min) to a final temperature of approximately 250°C.

-

Injection: Splitless mode is typically used for trace analysis.

-

GC-O Port: Humidified air is delivered to the sniffing port to prevent nasal dehydration. Assessors record the perceived odor, its intensity, and retention time.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 350.

Note: The optimization of these parameters is crucial for the successful analysis of this compound in a specific food matrix.

Olfactory Perception and Signaling

The perception of odors begins with the interaction of volatile compounds with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to this compound have not yet been identified in the scientific literature, research on the olfaction of sulfur-containing compounds suggests a complex mechanism. Some studies propose the involvement of metal ions, such as copper, in the binding of thiols and disulfides to specific ORs.[8] The combinatorial activation of multiple ORs by a single odorant, and the integration of these signals in the brain, results in the perception of a distinct aroma.

Synthesis

The synthesis of this compound is not widely detailed in readily available literature. However, its symmetrical analog, bis(2-methyl-3-furyl) disulfide, can be synthesized from 2-methyl-3-furanthiol. A patented method describes the oxidation of 2-methyl-3-furanthiol using dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[1] More recent synthetic routes explore tandem reactions of conjugated ene-yne-ketones with acetyl-masked disulfide nucleophiles to construct various (furyl)methyl disulfides.[9]

Conclusion and Future Directions

This compound is a cornerstone of meaty and savory flavors in the food industry. Its formation through common cooking processes makes it a ubiquitous and important component of our diet's sensory experience. While its aroma profile is well-characterized, significant gaps remain in the scientific literature. Future research should focus on:

-

Quantitative Sensory Analysis: Determining the precise odor thresholds of this compound in various food-relevant matrices.

-

Olfactory Receptor Deorphanization: Identifying the specific olfactory receptors that bind to this potent disulfide to unravel the molecular basis of its perception.

-

Advanced Analytical Methods: Developing and validating robust and standardized analytical protocols for the routine and accurate quantification of this compound in complex food systems.

-

Formation and Mitigation Studies: Further elucidating the kinetics of its formation during food processing to better control and optimize flavor development, or mitigate its formation where it may contribute to off-flavors.

Addressing these research gaps will not only advance our fundamental understanding of flavor chemistry and olfaction but also provide valuable tools for the food and fragrance industries in creating more appealing and authentic sensory experiences.

References

- 1. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]

- 2. This compound Supplier | Sulfurous Meaty Aroma Chemical [chemicalbull.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H8OS2 | CID 47649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(2-Methyl-3-furyl) disulfide 98 , FG 28588-75-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Antimicrobial Potential of Methyl 2-methyl-3-furyl disulfide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-3-furyl disulfide, a volatile sulfur-containing furan (B31954) derivative, and its synthesized analogues are emerging as compounds of interest for their significant antimicrobial properties. This technical guide provides a comprehensive overview of the antimicrobial activity of these compounds against a range of foodborne pathogens. It details the synthesis of novel derivatives, presents quantitative antimicrobial data, outlines the experimental protocols for activity assessment, and explores the proposed mechanism of action, including the inhibition of bacterial quorum sensing. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, food science, and drug development.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Organosulfur compounds, particularly those with furan moieties, have demonstrated a variety of biological activities. This compound and its derivatives are flavor compounds that have shown promising antimicrobial effects against various bacteria and fungi. This guide synthesizes the current knowledge on their antimicrobial efficacy, synthetic pathways, and mechanisms of action. A study by Hou et al. indicated that this compound can inhibit biofilm formation and the expression of the quorum-sensing gene luxI, suggesting a mechanism that disrupts bacterial cell-to-cell communication.[1] Furthermore, research has demonstrated the in vitro antibacterial activity of bis(2-methyl-3-furyl)disulfide (B1297560) against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Synthesis of 2-Methyl-3-furyl Sulfide (B99878) Derivatives

Novel derivatives of this compound have been synthesized to explore and enhance their antimicrobial properties. These syntheses primarily involve the reaction of the parent disulfide compound with various functional groups.

A general synthetic workflow is depicted below:

Synthesis of 2-methyl-3-furyl sulfide derivatives.

Antimicrobial Activity: Quantitative Data

The antimicrobial activity of synthesized 2-methyl-3-furyl sulfide derivatives has been quantitatively assessed against a panel of foodborne bacterial and fungal strains. The primary methods used for this assessment are the disk diffusion test for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antibacterial Activity

The following table summarizes the MIC values of various derivatives against common foodborne bacteria. Lower MIC values indicate greater antimicrobial potency.

| Compound | E. coli (μg/mL) | B. subtilis (μg/mL) | S. aureus (μg/mL) | S. paratyphi (μg/mL) | L. monocytogenes (μg/mL) | V. parahemolyticus (μg/mL) |

| 3b | - | 6.25 | 6.25 | - | 3.125 | - |

| 3d | - | - | - | - | - | - |

| 3e | - | - | - | - | - | - |

| 3i | - | 6.25 | 6.25 | - | - | - |

| 3j | 6.25 | 12.5 | 1.56 | - | - | - |

| 3l | 3.125 | 12.5 | 1.56 | - | - | - |

| Penicillin | 6.25 | 12.5 | 6.25 | 6.25 | 6.25 | 12.5 |

Data sourced from Tang et al. (2021).[2] '-' indicates data not reported or activity not significant in the primary screening.

Antifungal Activity

The antifungal efficacy of the derivatives is presented in the table below, with comparisons to standard antifungal agents.

| Compound | P. italicum (μg/mL) | A. niger (μg/mL) | M. racemosus (μg/mL) | R. oryzae (μg/mL) |

| 3a | - | 12.5 | - | - |

| 3d | 3.125 | - | 1.56 | - |

| 3e | 1.56 | - | - | - |

| 3g | - | 6.25 | - | - |

| 3h | 12.5 | - | 3.125 | - |

| 3i | - | - | - | 1.56 |

| 3l | - | - | 1.56 | - |

| 3m | - | - | 1.56 | - |

| 5f | 12.5 | - | 3.125 | - |

| Amphotericin B | 6.25 | 6.25 | 3.125 | 3.125 |

| Thiram | 12.5 | 12.5 | 3.125 | 3.125 |

Data sourced from Tang et al. (2021).[2] '-' indicates data not reported or activity not significant in the primary screening.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the antimicrobial activity of this compound and its derivatives.

Disk Diffusion Test for Antimicrobial Susceptibility

This method is used for the initial screening of antimicrobial activity.

a. Preparation of Inoculum:

-

Select three to five isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar (B569324) plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

b. Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton agar plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

c. Application of Disks:

-

Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes.

-

Aseptically apply paper disks (6 mm in diameter) impregnated with a standard concentration of the test compound onto the agar surface.

-

Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

-

Gently press the disks to ensure complete contact with the agar.

d. Incubation and Interpretation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

-

Measure the diameter of the zone of inhibition (where no growth occurs) around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Disk Diffusion Assay Workflow.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the antimicrobial activity.

a. Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

b. Preparation of Inoculum:

-

Prepare a bacterial or fungal suspension as described for the disk diffusion test.

-

Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (inoculum without the compound) and a negative control (broth medium only).

-

Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

d. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth Microdilution MIC Assay Workflow.

Mechanism of Action: Quorum Sensing Inhibition

A proposed mechanism for the antimicrobial activity of this compound is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. In many Gram-negative bacteria, the LuxI/LuxR system is a key QS pathway.

The LuxI/LuxR Pathway:

-

LuxI: An autoinducer synthase that produces N-acyl-homoserine lactone (AHL) signaling molecules.

-

AHL: The signaling molecule (autoinducer) that diffuses across the bacterial cell membrane.

-

LuxR: A transcriptional regulator that, when bound by AHL at a critical concentration, activates the transcription of target genes, including those for virulence factors and biofilm formation.

This compound is thought to interfere with this pathway, potentially by inhibiting the synthesis of AHL by LuxI or by competing with AHL for binding to the LuxR receptor. This disruption prevents the activation of QS-controlled genes, thereby reducing the pathogenicity of the bacteria.

Proposed Quorum Sensing Inhibition by this compound.

Conclusion

This compound and its derivatives represent a promising class of antimicrobial compounds. The data presented in this guide demonstrate their efficacy against a range of foodborne bacteria and fungi, with some derivatives showing superior activity to conventional antimicrobial agents. The proposed mechanism of action through the inhibition of quorum sensing offers a novel approach to combating bacterial virulence and biofilm formation. Further research is warranted to fully elucidate the structure-activity relationships, toxicological profiles, and potential applications of these compounds in food preservation and as therapeutic agents.

References

Unraveling the Antimicrobial Action of Methyl 2-methyl-3-furyl Disulfide: A Technical Guide

For Immediate Release

Shanghai, China – December 21, 2025 – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel agents to combat pathogenic microorganisms. Among the promising candidates is Methyl 2-methyl-3-furyl disulfide (MMFD), a sulfur-containing furan (B31954) derivative. This technical guide provides an in-depth analysis of the core mechanisms through which MMFD exerts its antimicrobial effects, targeting researchers, scientists, and drug development professionals.

Introduction

This compound is a volatile organic compound known for its characteristic meaty and sulfurous aroma, contributing to the flavor profile of various cooked foods. Beyond its sensory attributes, recent studies have highlighted its potential as a potent antimicrobial agent. The unique chemical structure of MMFD, featuring a furan ring and a disulfide bond, is believed to be central to its biological activity. This document synthesizes current research to elucidate the multifaceted antimicrobial mechanisms of MMFD, focusing on oxidative stress induction, quorum sensing inhibition, and potential disruption of cellular integrity.

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is not attributed to a single mode of action but rather a combination of disruptive effects on microbial physiology. The primary mechanisms are detailed below.

Induction of Oxidative Stress

A principal mechanism by which MMFD is thought to exert its antimicrobial effect is through the induction of oxidative stress within microbial cells. This hypothesis is supported by studies on analogous organosulfur compounds found in nature, such as those from Allium species.[1][2][3][4][5] The disulfide bond in MMFD is a key functional group in this process.

It is proposed that MMFD can react with intracellular thiols, such as glutathione (B108866) (GSH), which are crucial for maintaining the cellular redox balance. This interaction can lead to the formation of mixed disulfides and the depletion of the microbial cell's antioxidant defenses. The disruption of the thiol-disulfide homeostasis results in an accumulation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[6]

This surge in ROS can inflict widespread damage to vital cellular components, including:

-

Lipid Peroxidation: Damage to the cell membrane, leading to increased permeability and loss of integrity.

-

Protein Oxidation: Modification and inactivation of essential enzymes and structural proteins.

-

DNA Damage: Lesions and strand breaks in the genetic material, impairing replication and transcription.

Evidence from studies on related furan and sulfur-containing compounds suggests that this oxidative assault is a significant contributor to their antimicrobial efficacy.[1][2]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation, virulence factor production, and motility. The furanone structure, present in MMFD, is known to interfere with QS signaling.[7][8][9][10][11]

MMFD is believed to act as a competitive inhibitor of QS signaling molecules, particularly N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. By binding to the LuxR-type transcriptional regulators, MMFD can block the binding of native AHLs, thereby preventing the activation of QS-controlled genes. One study has specifically implicated MMFD in the inhibition of the luxI gene in Hafnia alvei, which is responsible for AHL synthesis.

The consequences of QS inhibition by MMFD include:

-

Reduced Biofilm Formation: Making the bacteria more susceptible to antibiotics and host immune responses.

-

Decreased Virulence: Attenuating the production of toxins and other pathogenic factors.

Quantitative Data on Antimicrobial Activity

While extensive quantitative data for MMFD itself against a broad spectrum of microorganisms is still emerging, studies on its derivatives provide valuable insights into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 2-methyl-3-furyl sulfide (B99878) derivatives against common foodborne pathogens.

| Compound | E. coli (μg/mL) | B. subtilis (μg/mL) | S. aureus (μg/mL) | A. niger (μg/mL) | M. racemosus (μg/mL) |

| Derivative 3a | >50 | 25 | 25 | 12.5 | 25 |

| Derivative 3b | 25 | 6.25 | 6.25 | 25 | 12.5 |

| Derivative 3d | 12.5 | 12.5 | 12.5 | 25 | 6.25 |

| Derivative 3e | 12.5 | 12.5 | 12.5 | 25 | 6.25 |

| Derivative 3i | 6.25 | 6.25 | 6.25 | 12.5 | 3.125 |

| Derivative 3j | 6.25 | 12.5 | 6.25 | 25 | 12.5 |

| Derivative 3l | 6.25 | 6.25 | 6.25 | 12.5 | 6.25 |

| Derivative 3m | 12.5 | 12.5 | 6.25 | 25 | 6.25 |

| Penicillin (Control) | 12.5 | 12.5 | 12.5 | - | - |

| Amphotericin B (Control) | - | - | - | 25 | 6.25 |

| Thiram (Control) | - | - | - | 12.5 | 3.125 |

Data adapted from a study on novel 2-methyl-3-furyl sulfide derivatives. The numbering of derivatives corresponds to the original publication.

Experimental Protocols

To facilitate further research into the antimicrobial properties of MMFD, this section outlines the methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antimicrobial efficacy. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

-

Preparation of MMFD dilutions: A two-fold serial dilution of MMFD is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum preparation: A standardized microbial suspension, equivalent to a 0.5 McFarland standard, is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Each well containing the MMFD dilution is inoculated with the prepared microbial suspension.

-

Controls: A positive control well (broth and inoculum, no MMFD) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Result interpretation: The MIC is recorded as the lowest concentration of MMFD at which there is no visible growth.

Reactive Oxygen Species (ROS) Assay

The production of intracellular ROS can be quantified using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

-

Cell preparation: Microbial cells are grown to the mid-logarithmic phase and then washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

-

Loading with probe: The cells are incubated with DCFH-DA, which diffuses into the cells and is deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).

-

Treatment with MMFD: The loaded cells are then treated with various concentrations of MMFD.

-

Fluorescence measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

DNA Damage Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell embedding: MMFD-treated microbial cells are mixed with low-melting-point agarose (B213101) and spread onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove the cell wall and membranes, leaving the nucleoids.

-

Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Staining and visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized and quantified using fluorescence microscopy and image analysis software. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Conclusion and Future Directions

This compound demonstrates significant promise as a novel antimicrobial agent with a multifaceted mechanism of action. The available evidence strongly suggests that its efficacy stems from its ability to induce oxidative stress, inhibit quorum sensing, and potentially disrupt other vital cellular processes. The disulfide bond and the furan moiety appear to be the key structural features driving these activities.

Further research is warranted to fully elucidate the precise molecular targets of MMFD within microbial cells. Comprehensive studies to determine its MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) against a wider range of clinically relevant pathogens are essential. Additionally, in vivo studies are necessary to evaluate its therapeutic potential and safety profile. The development of MMFD and its derivatives could offer a valuable new tool in the ongoing battle against antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organosulfur compounds from alliaceae in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]

- 10. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-depth Toxicological Profile of Methyl 2-methyl-3-furyl disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-furyl disulfide (MMFD), a sulfur-containing furan (B31954) derivative, is a significant flavoring agent found in a variety of heat-processed foods, contributing to meaty and savory aromas. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that MMFD poses "no safety concern at current levels of intake when used as a flavouring agent". This technical guide provides a comprehensive overview of the available toxicological data for MMFD, including quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Toxicological Data

The toxicological profile of this compound is summarized in the tables below, presenting data on acute and sub-chronic toxicity.

Table 1: Acute Oral Toxicity

| Test Species | Sex | Route of Administration | Dosage | Observation Period | Results | Reference |

| Mouse | Male, Female | Gavage | 142 mg/kg | Not specified | LD50: 142 mg/kg | Moran et al., 1980 |

Table 2: Sub-chronic Oral Toxicity (90-Day Study)

| Test Species | Sex | Route of Administration | Dosage Levels | Study Duration | Key Findings | Reference |

| Rat | Not specified | Dietary | Not specified | 90 days | No-Observed-Effect Level (NOEL): 1.2 mg/kg bw/day | Gallo et al., 1976a |

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols are based on established OECD guidelines and information extrapolated from available literature.

Acute Oral Toxicity (LD50) - Based on OECD Guideline 423 (Acute Toxic Class Method)

This protocol describes a plausible methodology for determining the acute oral toxicity of this compound in mice, as originally reported by Moran et al. (1980).

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Test Animals:

-

Species: Mouse

-

Strain: (Specific strain not reported, typically a standard laboratory strain like CD-1 or Swiss Webster would be used)

-

Sex: Male and Female

-

Age: Young adults (e.g., 6-8 weeks old)

-

Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

Test Substance and Administration:

-

Test Substance: this compound

-

Vehicle: A suitable vehicle, such as corn oil or water with a suspending agent, would be used.

-

Route of Administration: Oral gavage.

-

Dosage: A single dose of 142 mg/kg body weight was administered. In a typical acute toxic class study, a stepwise procedure with a limited number of animals per step would be used, starting with a dose expected to cause mortality.

Procedure:

-

Fasting: Animals are fasted overnight (for mice, typically 3-4 hours) prior to dosing, with continued access to water.

-

Dosing: The test substance is administered as a single oral dose via gavage. The volume administered is typically kept low (e.g., 1-2 mL/100g body weight) to avoid physical distress.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy. Any macroscopic abnormalities are recorded.

Data Analysis: The LD50 is determined based on the number of mortalities within the observation period.

Acute Oral Toxicity Experimental Workflow.

Sub-chronic Oral Toxicity (90-Day Study) - Based on OECD Guideline 408

The following protocol outlines a likely methodology for the 90-day dietary study in rats for this compound, as referenced by Gallo et al. (1976a).

Objective: To evaluate the cumulative toxic effects of this compound after repeated oral administration over a 90-day period and to establish a No-Observed-Effect Level (NOEL).

Test Animals:

-

Species: Rat

-

Strain: (Specific strain not reported, typically a standard laboratory strain like Sprague-Dawley or Wistar would be used)

-

Sex: Both males and females are typically used.

-